molecular formula C9H16N4O B11785843 2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide

2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide

Cat. No.: B11785843
M. Wt: 196.25 g/mol
InChI Key: JHAOWSMQNOGBDA-UHFFFAOYSA-N
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Description

2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide typically involves the reaction of 1-isobutyl-1H-pyrazole-4-carboxylic acid with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access. It may also interact with receptors to modulate signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(1-methyl-1H-pyrazol-4-yl)acetamide
  • 2-Amino-N-(1-ethyl-1H-pyrazol-4-yl)acetamide
  • 2-Amino-N-(1-propyl-1H-pyrazol-4-yl)acetamide

Uniqueness

2-Amino-N-(1-isobutyl-1H-pyrazol-4-yl)acetamide is unique due to its isobutyl substituent, which can influence its biological activity and chemical reactivity. The presence of the isobutyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in enzymes or receptors .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide

InChI

InChI=1S/C9H16N4O/c1-7(2)5-13-6-8(4-11-13)12-9(14)3-10/h4,6-7H,3,5,10H2,1-2H3,(H,12,14)

InChI Key

JHAOWSMQNOGBDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)NC(=O)CN

Origin of Product

United States

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